3-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
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Overview
Description
3-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiophene ring, an oxadiazole ring, and a chromenone moiety. These structural features endow the compound with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Thiophene Derivatives
The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Oxadiazole Derivatives
The compound also contains an oxadiazole ring. Oxadiazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer
Cellular Effects
Some thiophene derivatives have shown significant inhibitory activity toward LOX and COX-2, which could influence cell function
Molecular Mechanism
Some thiophene derivatives have been shown to bind to the catalytic domain of LOX and COX-1 and COX-2 strongly with high atomic contact energy
Dosage Effects in Animal Models
Some thiophene derivatives have shown effective cytotoxic activity against human lung cancer cell line (A-549) at a dose of 10^−4 M .
Metabolic Pathways
Some thiophene derivatives have been shown to undergo reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Chromenone: The final step involves the coupling of the thiophene-oxadiazole intermediate with a chromenone derivative through a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols .
Scientific Research Applications
3-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share structural similarities and exhibit similar biological activities.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring, such as 1,3,4-oxadiazole-2-thiol, also exhibit antimicrobial and anticancer properties.
Uniqueness
What sets 3-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one apart is its unique combination of the thiophene, oxadiazole, and chromenone moieties, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
3-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3S/c1-9-6-7-22-13(9)15-18-17-14(21-15)11-8-10-4-2-3-5-12(10)20-16(11)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFFEQJHXTXQSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NN=C(O2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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